molecular formula C21H20N2O4 B5396217 N-[(3-acetyl-1H-indol-1-yl)acetyl]phenylalanine

N-[(3-acetyl-1H-indol-1-yl)acetyl]phenylalanine

Cat. No. B5396217
M. Wt: 364.4 g/mol
InChI Key: LWMVLYKZVQOGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-acetyl-1H-indol-1-yl)acetyl]phenylalanine, also known as Ac-Phenylalanyl-3-acetylindole or APAI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. APAI is a derivative of phenylalanine and indole, which are both naturally occurring compounds in the body. The unique structure of APAI makes it an attractive candidate for further investigation.

Mechanism of Action

The exact mechanism of action of APAI is not fully understood. However, it is believed that APAI may act by inhibiting the activity of enzymes involved in the inflammatory response. APAI has also been shown to activate certain signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that APAI can modulate the activity of various enzymes and proteins in the body. For example, APAI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory molecules. APAI has also been shown to activate the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using APAI in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. APAI is also stable and can be easily synthesized in large quantities. However, one limitation of using APAI is its relatively new status as a research compound, which means that there is still much to be learned about its properties and potential applications.

Future Directions

There are several potential future directions for research on APAI. One area of interest is its potential as a treatment for inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of APAI for this application. Another area of interest is its potential as a cancer treatment. Studies have shown that APAI can inhibit the growth of cancer cells in vitro, but further studies are needed to determine its efficacy in vivo. Finally, APAI may have potential as a tool for studying the role of enzymes and signaling pathways in the body. By modulating the activity of these molecules, APAI may help researchers better understand their functions and potential therapeutic applications.

Synthesis Methods

The synthesis of APAI involves the reaction of phenylalanine with acetic anhydride and 3-acetylindole in the presence of a catalyst. The resulting product is purified through a series of chromatography techniques to obtain the final compound. This method has been optimized to produce high yields of APAI with high purity.

Scientific Research Applications

APAI has been studied for its potential as a drug candidate in various areas of research. One area of interest is its anti-inflammatory properties. Studies have shown that APAI can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that APAI may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-[[2-(3-acetylindol-1-yl)acetyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-14(24)17-12-23(19-10-6-5-9-16(17)19)13-20(25)22-18(21(26)27)11-15-7-3-2-4-8-15/h2-10,12,18H,11,13H2,1H3,(H,22,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMVLYKZVQOGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.